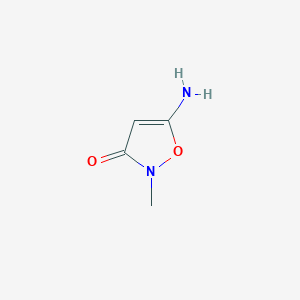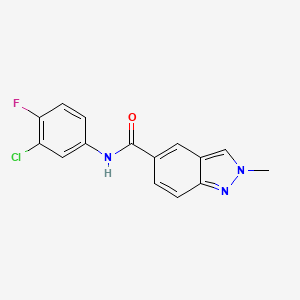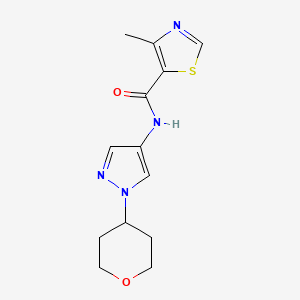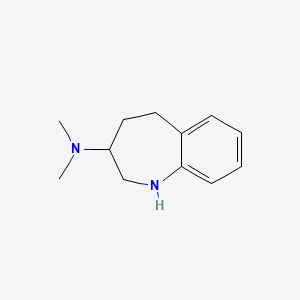
4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine derivatives, such as “4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione”, are organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic chemistry as precursors in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione” are not available, benzylamine derivatives can generally be produced by several methods. The main industrial route is the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde .Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be determined using various spectroscopic techniques, including FT-IR, FT-Raman, and UV-Vis spectroscopy . Density functional theory (DFT) computations can also be used to investigate the optimized molecular geometry, harmonic vibrational wavenumber, NMR chemical shifts, and other properties .Chemical Reactions Analysis
Benzylamine derivatives can participate in various chemical reactions. For example, they can undergo decarboxylative transamination under mild conditions to produce a variety of arylmethylamines . They can also react with boronic acids to produce primary aryl-, heteroaryl-, and alkyl amines .Physical And Chemical Properties Analysis
Physical and chemical properties of benzylamine derivatives can vary widely. They can be colorless, water-soluble liquids or solids at room temperature . Their density, melting point, boiling point, and other properties can be determined using various experimental methods .Scientific Research Applications
Antimicrobial Activity
4-(Benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione: has been studied for its potential as an antimicrobial agent. Research indicates that compounds containing the quinazoline moiety can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for certain strains of Staphylococcus were found to be 32 µg/mL . Additionally, these compounds have shown activity against Gram-negative bacteria like E. coli and P. aeruginosa, with a significant reduction in bacterial growth at concentrations of 64 µg/mL .
Antifungal Properties
The quinazoline derivatives also exhibit promising antifungal properties . They have been tested against fungi such as Candida albicans and Aspergillus flavus, with over 60% inhibition of fungal growth observed at concentrations of 64 µg/mL . This suggests potential applications in treating fungal infections and in the development of antifungal medications.
Cytotoxicity Studies
Toxicity studies are crucial for determining the safety profile of new compounds. 4-(Benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione has been subjected to cytotoxicity evaluations using human fibroblasts and red blood cells. The hemolysis of red blood cells was found to be in the range of 2–13%, indicating a relatively low level of toxicity .
Drug Delivery Systems
While not directly related to 4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione , research on similar quinazoline structures has led to the development of drug delivery systems . These systems utilize the unique properties of quinazoline derivatives to encapsulate and deliver drugs effectively . This application is particularly promising for targeted therapies and improving the bioavailability of medications.
Molecular Docking and Dynamics
Theoretical studies involving molecular docking and dynamics are part of the research on quinazoline derivatives. These studies help predict how the compound interacts with biological targets, which is essential for drug design and understanding the mechanism of action .
Supramolecular Chemistry
Quinazoline derivatives are also of interest in supramolecular chemistry . They can serve as building blocks for creating larger molecular structures with specific functions, such as catalysis or molecular recognition .
Synthesis of Novel Compounds
The synthesis of 4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione and its derivatives allows for the exploration of novel compounds with potential therapeutic applications. The ability to synthesize and fully characterize new compounds expands the possibilities for drug discovery and the development of new treatments .
Host-Guest Chemistry
Lastly, the study of host-guest chemistry involving quinazoline derivatives can lead to advancements in creating molecular containers that can encapsulate and transport molecules. This has implications for drug delivery and the design of new materials .
Mechanism of Action
Target of Action
It is suggested that similar compounds, such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), have been identified to targettubulin . Tubulin is a protein that plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
Similar compounds have been found to disrupt tubulin polymerization . This disruption can lead to cell cycle arrest and apoptosis, which is particularly useful in the context of cancer treatment.
Biochemical Pathways
Compounds that target tubulin typically affect themicrotubule dynamics within cells . Microtubules are essential components of the cell’s cytoskeleton and are involved in numerous cellular processes, including maintenance of cell shape, intracellular transport, and cell division .
Result of Action
Compounds that disrupt tubulin polymerization can lead tocell cycle arrest and apoptosis . These effects can be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Safety and Hazards
properties
IUPAC Name |
4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-8-12-13(9-15(14)22-2)19-17(23)20-16(12)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBWVORDTLHSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2991452.png)
![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2991459.png)

![4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide](/img/structure/B2991463.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2991466.png)
![4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2991467.png)




![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate](/img/structure/B2991474.png)